Chemical structure and properties of 4,6,7-trifluoro-1H-indole-2-carboxylic acid
Chemical structure and properties of 4,6,7-trifluoro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to 4,6,7-Trifluoro-1H-indole-2-carboxylic Acid: Structure, Properties, and Potential
Abstract
This technical guide provides a comprehensive overview of 4,6,7-trifluoro-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from analogous structures and predictive models to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and potential applications, particularly in medicinal chemistry. The strategic placement of fluorine atoms on the indole scaffold is known to modulate biological activity, metabolic stability, and binding affinity, making this compound a compelling candidate for further investigation.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design.[2] The introduction of fluorine atoms into the indole ring system can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby functional groups.[3]
4,6,7-Trifluoro-1H-indole-2-carboxylic acid is a unique molecule that combines the indole core with multiple fluorine substituents and a carboxylic acid group at the 2-position. This specific arrangement is anticipated to confer distinct properties that are highly desirable in medicinal chemistry. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the trifluorinated benzene portion of the indole is expected to significantly impact its electronic nature and lipophilicity. This guide aims to provide a detailed theoretical and predictive analysis of this promising compound.
Chemical Structure and Inherent Properties
The foundational step in understanding the potential of 4,6,7-trifluoro-1H-indole-2-carboxylic acid is a thorough analysis of its chemical structure.
Molecular Architecture
The molecule consists of a bicyclic indole ring system with fluorine atoms at the 4, 6, and 7 positions of the benzene ring and a carboxylic acid group at the 2-position of the pyrrole ring.
Caption: Molecular structure of 4,6,7-trifluoro-1H-indole-2-carboxylic acid.
The presence of three electron-withdrawing fluorine atoms on the benzene ring is expected to decrease the electron density of the entire indole system, influencing its reactivity and the acidity of the N-H proton and the carboxylic acid.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 4,6,7-trifluoro-1H-indole-2-carboxylic acid is presented in the table below. These values are computationally derived and provide a baseline for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₄F₃NO₂ | PubChemLite[4] |
| Molecular Weight | 219.13 g/mol | PubChemLite[4] |
| XlogP | 2.2 | PubChemLite[4] |
| Monoisotopic Mass | 219.01941 Da | PubChemLite[4] |
| pKa (acidic) | ~3.5-4.5 (Carboxylic Acid) | (Predicted based on similar structures) |
| pKa (basic) | ~16-17 (Indole N-H) | (Predicted based on similar structures) |
| Solubility | Low in water, soluble in organic solvents | (Predicted based on structure) |
Proposed Synthesis Pathway
Caption: A proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Fischer Indole Synthesis of Ethyl 4,6,7-trifluoro-1H-indole-2-carboxylate
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trifluoroaniline in a suitable solvent such as ethanol or acetic acid.
-
Hydrazone Formation: Add ethyl pyruvate to the solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.
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Cyclization: Introduce a catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid (e.g., H₂SO₄), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality: The Fischer indole synthesis is a reliable and widely used method for constructing the indole core.[5] The acid catalyst protonates the hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.
Step 2: Saponification to 4,6,7-Trifluoro-1H-indole-2-carboxylic acid
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Hydrolysis: Dissolve the ethyl 4,6,7-trifluoro-1H-indole-2-carboxylate intermediate in a mixture of ethanol and water.
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Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Reaction Conditions: Heat the mixture to reflux and stir for a few hours until the ester is completely hydrolyzed, as monitored by TLC.
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Acidification and Isolation: After cooling the reaction mixture, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The desired carboxylic acid should precipitate out of the solution.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Causality: Saponification is a standard method for the hydrolysis of esters to their corresponding carboxylic acids. The basic conditions deprotonate the carboxylic acid, and subsequent acidification protonates the carboxylate to yield the final product.
Predicted Spectroscopic Profile
The structural features of 4,6,7-trifluoro-1H-indole-2-carboxylic acid will give rise to a unique spectroscopic signature.
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¹H NMR: The spectrum is expected to show a signal for the indole N-H proton (likely a broad singlet at high chemical shift, ~11-12 ppm), a singlet for the C3-H proton (~7 ppm), and a complex multiplet for the C5-H proton in the aromatic region, which will show coupling to the adjacent fluorine atoms. The carboxylic acid proton will also appear as a broad singlet at a high chemical shift (>12 ppm).
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¹³C NMR: The spectrum will display nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be observed at a low field (~160-170 ppm). The carbons attached to fluorine will show characteristic C-F couplings.
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¹⁹F NMR: Three distinct signals are expected for the three fluorine atoms at the 4, 6, and 7 positions. The chemical shifts and coupling patterns will be indicative of their positions on the aromatic ring.
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Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H stretch of the indole (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), and C-F stretches in the fingerprint region (~1000-1300 cm⁻¹).[7][8]
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound (219.02). High-resolution mass spectrometry would confirm the elemental composition.
Reactivity and Further Functionalization
The reactivity of 4,6,7-trifluoro-1H-indole-2-carboxylic acid is governed by the interplay of the indole nucleus, the carboxylic acid group, and the fluorine substituents.
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N-H Acidity and Alkylation/Acylation: The indole N-H is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce various substituents.
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Carboxylic Acid Derivatization: The carboxylic acid group is a versatile functional handle for the synthesis of amides, esters, and other derivatives through standard coupling reactions (e.g., using EDC, HATU). This is a common strategy in medicinal chemistry to modulate solubility and biological activity.
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Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack, typically at the C3 position. However, the presence of three electron-withdrawing fluorine atoms will deactivate the ring towards electrophilic substitution. Reactions would likely require harsh conditions.
Potential Applications in Drug Discovery and Materials Science
Given the known biological activities of other fluorinated indole derivatives, 4,6,7-trifluoro-1H-indole-2-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents.[3][6][9]
Caption: Conceptual diagram of the compound's potential applications.
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Enzyme Inhibitors: The indole-2-carboxylic acid moiety is a known pharmacophore that can chelate metal ions in the active sites of enzymes, such as HIV integrase.[6][9] The trifluoro substitution pattern could enhance binding affinity and selectivity.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity.[2][10] This compound could serve as a starting point for the synthesis of novel agents that target various pathways involved in cancer progression.
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Central Nervous System (CNS) Agents: The modulation of lipophilicity by fluorine substitution can be crucial for blood-brain barrier penetration, making this scaffold interesting for the development of drugs targeting CNS disorders.
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Materials Science: Fluorinated organic molecules are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their unique electronic properties and stability.
Conclusion
4,6,7-Trifluoro-1H-indole-2-carboxylic acid is a compound with significant untapped potential. While experimental data remains scarce, this in-depth guide provides a solid theoretical framework for its synthesis, properties, and applications based on established chemical principles and data from related structures. The unique combination of a trifluorinated indole core and a versatile carboxylic acid handle makes it a highly attractive building block for the creation of novel molecules with tailored properties for applications in drug discovery and materials science. Further experimental investigation into this compound is strongly encouraged to validate these predictions and unlock its full potential.
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